molecular formula C24H37N3O B7026933 N-[1-(4-tert-butylphenyl)piperidin-4-yl]-1-cyclopropylpiperidine-4-carboxamide

N-[1-(4-tert-butylphenyl)piperidin-4-yl]-1-cyclopropylpiperidine-4-carboxamide

Cat. No.: B7026933
M. Wt: 383.6 g/mol
InChI Key: HUFJARMTWCWFRV-UHFFFAOYSA-N
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Description

N-[1-(4-tert-butylphenyl)piperidin-4-yl]-1-cyclopropylpiperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, a cyclopropyl group, and a tert-butylphenyl moiety

Properties

IUPAC Name

N-[1-(4-tert-butylphenyl)piperidin-4-yl]-1-cyclopropylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O/c1-24(2,3)19-4-6-21(7-5-19)27-16-12-20(13-17-27)25-23(28)18-10-14-26(15-11-18)22-8-9-22/h4-7,18,20,22H,8-17H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFJARMTWCWFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCC(CC2)NC(=O)C3CCN(CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-tert-butylphenyl)piperidin-4-yl]-1-cyclopropylpiperidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium or nickel, and reagents like boron compounds for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-tert-butylphenyl)piperidin-4-yl]-1-cyclopropylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a fully saturated compound .

Scientific Research Applications

N-[1-(4-tert-butylphenyl)piperidin-4-yl]-1-cyclopropylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action for N-[1-(4-tert-butylphenyl)piperidin-4-yl]-1-cyclopropylpiperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and cyclopropyl-containing molecules. Examples are:

Uniqueness

N-[1-(4-tert-butylphenyl)piperidin-4-yl]-1-cyclopropylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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